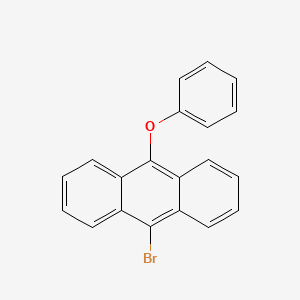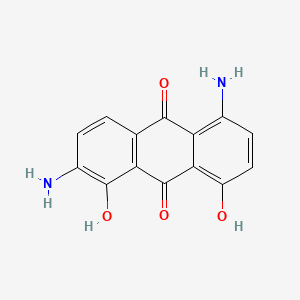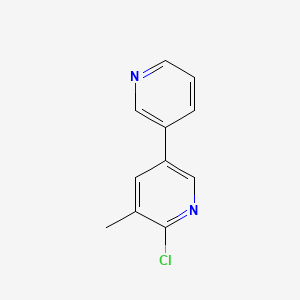
6-Chloro-5-methyl-3,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-methyl-3,3’-bipyridine is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 6-Chloro-5-methyl-3,3’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-methyl-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bipyridines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-methyl-3,3’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems and as a probe for investigating enzyme activities.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-methyl-3,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, it can interact with specific receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine:
6’-Chloro-N-methyl-5’-(phenylsulfonamido)-[3,3’-bipyridine]-5-carboxamide: This compound is a novel inhibitor with potent antimalarial activity.
Uniqueness
6-Chloro-5-methyl-3,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential as a scaffold for drug development make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
1214379-94-8 |
|---|---|
Molekularformel |
C11H9ClN2 |
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
2-chloro-3-methyl-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-5-10(7-14-11(8)12)9-3-2-4-13-6-9/h2-7H,1H3 |
InChI-Schlüssel |
WTWGBDQVIUXUNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1Cl)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


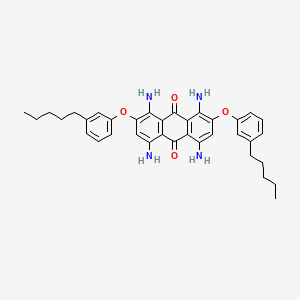
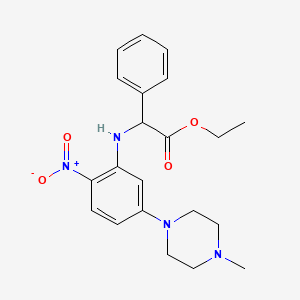
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide](/img/structure/B15248382.png)
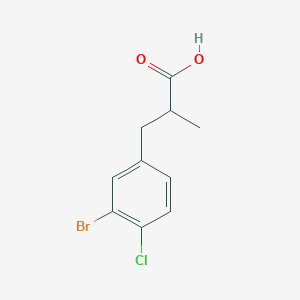
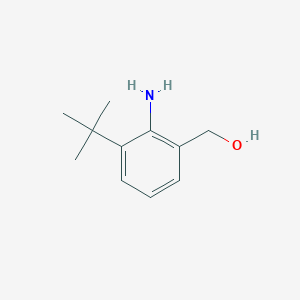
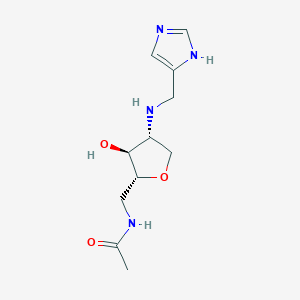

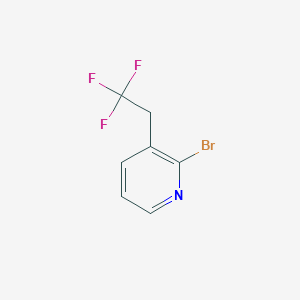
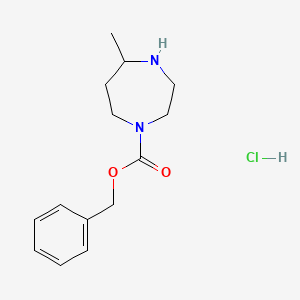
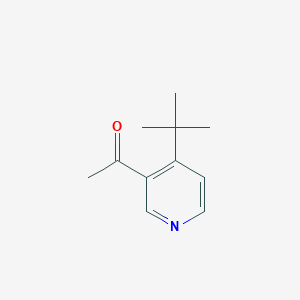
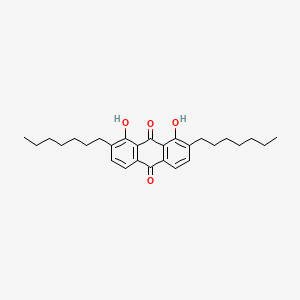
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
